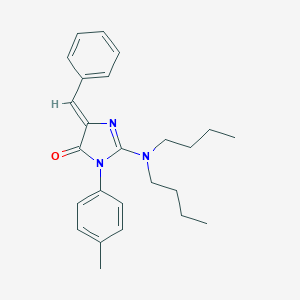
1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one, also known as CL-316243, is a selective agonist of the beta-3 adrenergic receptor. This compound is widely used in scientific research to investigate the role of the beta-3 adrenergic receptor in various physiological processes.
Wirkmechanismus
1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one acts as a selective agonist of the beta-3 adrenergic receptor, which is coupled to the G protein-coupled receptor signaling pathway. Activation of the beta-3 adrenergic receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP activate protein kinase A, which phosphorylates various proteins and leads to a cascade of downstream signaling events.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the activation of thermogenesis and energy expenditure in adipose tissue, the inhibition of insulin secretion from pancreatic beta cells, and the reduction of food intake and body weight.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one is a highly selective agonist of the beta-3 adrenergic receptor, which makes it an ideal tool for investigating the role of this receptor in various physiological processes. However, the use of this compound in lab experiments is limited by its high cost and low solubility in water.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one. One area of interest is the role of the beta-3 adrenergic receptor in the regulation of glucose homeostasis and insulin sensitivity. Another area of interest is the potential therapeutic applications of this compound in the treatment of obesity and related metabolic disorders. Additionally, further research is needed to elucidate the downstream signaling pathways activated by the beta-3 adrenergic receptor and the specific physiological processes regulated by this receptor.
Synthesemethoden
The synthesis of 1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one involves the condensation of 4-methylbenzaldehyde with dibutylamine to form the corresponding imine. This intermediate is then reacted with benzylideneacetone to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one is commonly used in scientific research to investigate the role of the beta-3 adrenergic receptor in various physiological processes. This compound has been shown to be a potent and selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue and plays a key role in thermogenesis and energy expenditure.
Eigenschaften
Molekularformel |
C25H31N3O |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-2-(dibutylamino)-3-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C25H31N3O/c1-4-6-17-27(18-7-5-2)25-26-23(19-21-11-9-8-10-12-21)24(29)28(25)22-15-13-20(3)14-16-22/h8-16,19H,4-7,17-18H2,1-3H3/b23-19- |
InChI-Schlüssel |
KOCPDGDWWWLEIL-NMWGTECJSA-N |
Isomerische SMILES |
CCCCN(CCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Kanonische SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)
